1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one
Description
1-(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core substituted with a morpholine moiety and a phenylthio group. Its synthesis likely involves multi-step strategies, including cyclization and functional group modifications, similar to methods reported for related compounds .
Properties
IUPAC Name |
1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(8-14-27-17-6-2-1-3-7-17)24-9-4-5-16-15-21-20(22-19(16)24)23-10-12-26-13-11-23/h1-3,6-7,15H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNQTFBXRFCXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CCSC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes under acidic or basic conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Attachment of the phenylthio group: This can be done through a thiolation reaction using thiophenol and a suitable leaving group on the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenylthio group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Modulating signaling pathways: Affecting cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
The compound’s structural and synthetic attributes can be compared to two analogous systems:
Key Observations :
- The target compound’s synthesis lacks explicit documentation in the provided evidence but likely shares conceptual steps with 6d (e.g., coupling reactions) and cyclization strategies akin to 6,7-dihydro-5H-cyclopenta[b]pyridine .
- The use of palladium catalysts in 6d highlights a contrast; the target compound’s synthesis may instead employ nucleophilic substitutions for morpholino incorporation.
Structural and Spectroscopic Features
Key Observations :
- The target compound’s phenylthio group introduces distinct NMR aromatic signals (~7.2–7.6 ppm) and IR C-S stretching (~1250 cm⁻¹), absent in 6d, which instead shows enone (J=15.9 Hz) and diaminopyrimidine motifs .
- Both compounds share ketone IR peaks (~1630–1650 cm⁻¹), but 6d’s enone system broadens its conjugation and reactivity profile.
Reaction Optimization Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
